molecular formula C8H8F6O3 B011422 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- CAS No. 101913-70-6

2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-

Cat. No. B011422
M. Wt: 266.14 g/mol
InChI Key: GFJDOGDBHNOIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is also known as HHT or 2,4,6-trifluoro-3-hydroxyheptan-3-one, and it is a member of the class of compounds known as trifluoromethyl ketones.

Mechanism Of Action

The mechanism of action of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective reagent for organic synthesis. However, one of the limitations is that it is highly reactive and can be toxic in high concentrations. It also has a short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-. One of the most promising areas is in the development of new drugs for the treatment of cancer and other diseases. It may also have potential applications in the development of new materials and catalysts for organic synthesis. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is a complex process that involves multiple steps. One of the commonly used methods is the reaction between 2,4-pentanedione and trifluoroacetic acid in the presence of a catalyst. The reaction produces 2,4-Heptanedione, which is then further reacted with hydroxylamine hydrochloride to produce 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-. Other methods include the reaction between 2,4-pentanedione and trifluoromethyl hydroxylamine, or the reaction between 2,4-pentanedione and trifluoromethyl hydroxylamine hydrochloride in the presence of a base.

Scientific Research Applications

2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic synthesis, where it can be used as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use in the development of new drugs, particularly in the treatment of cancer and other diseases.

properties

CAS RN

101913-70-6

Product Name

2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-

Molecular Formula

C8H8F6O3

Molecular Weight

266.14 g/mol

IUPAC Name

7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptane-2,4-dione

InChI

InChI=1S/C8H8F6O3/c1-4(15)2-5(16)3-6(17,7(9,10)11)8(12,13)14/h17H,2-3H2,1H3

InChI Key

GFJDOGDBHNOIOK-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O

Other CAS RN

101913-70-6

Origin of Product

United States

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